molecular formula C9H18O2Si B14446264 [(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane CAS No. 73311-51-0

[(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane

Cat. No.: B14446264
CAS No.: 73311-51-0
M. Wt: 186.32 g/mol
InChI Key: IXHFGEGYXORUHN-UHFFFAOYSA-N
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Description

(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is an organic compound with the molecular formula C9H18O2Si . It is a derivative of butadiene, featuring a methoxy group and a trimethylsilyloxy group. This compound is known for its applications in organic synthesis, particularly in the formation of complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-methylbutadiene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and reactivity. (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of methoxy and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

73311-51-0

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

(1-methoxy-3-methylbuta-1,3-dienoxy)-trimethylsilane

InChI

InChI=1S/C9H18O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7H,1H2,2-6H3

InChI Key

IXHFGEGYXORUHN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C(OC)O[Si](C)(C)C

Origin of Product

United States

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